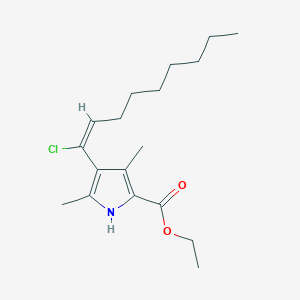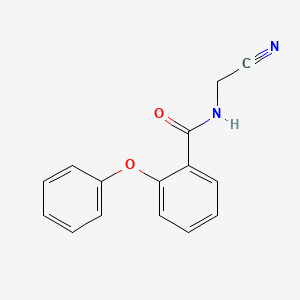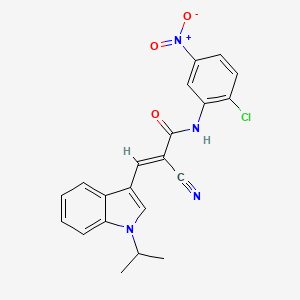![molecular formula C12H18N2O2S B4658579 5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4658579.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Descripción general
Descripción
5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. It belongs to the class of thiol-reactive compounds and is used as a tool to study the structure and function of proteins. MTSEA is an important chemical in the field of biochemistry and has numerous applications in scientific research.
Mecanismo De Acción
MTSEA modifies cysteine residues in proteins by reacting with the thiol group of the cysteine residue. The reaction between MTSEA and cysteine results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein by altering its conformation or activity.
Biochemical and Physiological Effects:
MTSEA has a number of biochemical and physiological effects. It can modify the function of proteins by altering their conformation or activity. This modification can be used to study the role of specific cysteine residues in protein function. MTSEA can also be used to study the conformational changes in proteins. This modification can affect the activity of enzymes, ion channels, and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSEA has several advantages for lab experiments. It is a highly specific reagent that can modify specific cysteine residues in proteins. This specificity allows researchers to study the role of specific cysteine residues in protein function. MTSEA is also a reversible reagent, which allows researchers to study the effects of modification on protein function. However, MTSEA has some limitations. It is a toxic reagent that can be harmful to cells and tissues. It can also modify other thiol-containing molecules in addition to cysteine residues.
Direcciones Futuras
There are several future directions for the use of MTSEA in scientific research. One area of research is the development of new thiol-reactive compounds that can modify specific cysteine residues in proteins. Another area of research is the use of MTSEA to study the structure and function of membrane proteins. MTSEA can be used to modify cysteine residues in membrane proteins, which can provide insight into the structure and function of these proteins. Finally, MTSEA can be used in the development of new drugs that target specific proteins. By modifying specific cysteine residues in proteins, researchers can develop drugs that target specific proteins with high specificity.
Aplicaciones Científicas De Investigación
MTSEA is used in scientific research to study the structure and function of proteins. It is a thiol-reactive compound that can modify the cysteine residues in proteins. This modification can be used to study the role of specific cysteine residues in protein function. MTSEA is also used to study the conformational changes in proteins. By modifying specific cysteine residues, researchers can study the effect of these modifications on the conformation of the protein.
Propiedades
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-2-3-11(17-10)12(15)13-4-5-14-6-8-16-9-7-14/h2-3H,4-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVWJQWPGGFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)



![4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4658527.png)
![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658534.png)
![8,9-dimethyl-2-(2-methylphenyl)-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658539.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4658554.png)




![5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B4658609.png)